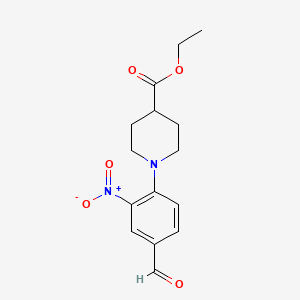

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate

描述

Chemical Identity and Classification

This compound belongs to the class of substituted piperidine derivatives, specifically characterized as an N-arylpiperidine bearing multiple functional groups. The compound possesses the Chemical Abstracts Service registry number 885949-64-4 and exhibits the molecular formula C₁₅H₁₈N₂O₅ with a molecular weight of 306.31 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition of a piperidine ring substituted at the nitrogen atom with a 4-formyl-2-nitrophenyl group and bearing an ethyl carboxylate group at the 4-position of the piperidine ring.

The compound's structural framework can be deconstructed into several key components that define its chemical behavior and classification. The central piperidine ring represents a six-membered saturated nitrogen heterocycle, which serves as the core scaffold. Piperidine itself consists of a six-membered ring containing five methylene bridges and one amine bridge, adopting a chair conformation similar to cyclohexane. The N-substituent consists of a 2-nitro-4-formylphenyl group, introducing both electron-withdrawing nitro functionality and reactive aldehyde functionality to the aromatic system. The 4-position of the piperidine ring bears an ethyl carboxylate group, providing additional reactive functionality for synthetic manipulations.

The compound exhibits multiple functional groups that contribute to its chemical reactivity and potential applications. The formyl group provides aldehydic reactivity, enabling condensation reactions, nucleophilic additions, and oxidation-reduction transformations. The nitro group serves as a powerful electron-withdrawing substituent, significantly affecting the electronic properties of the aromatic ring and influencing the compound's reactivity patterns. The ethyl ester functionality offers opportunities for hydrolysis, transesterification, and reduction reactions, while the piperidine nitrogen can participate in protonation, alkylation, and coordination chemistry.

The stereochemical considerations of this compound involve the potential for conformational flexibility within the piperidine ring system. Piperidine adopts a chair conformation with two distinguishable forms: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. The equatorial conformation has been determined to be more stable by approximately 0.72 kilocalories per mole in the gas phase. The presence of the bulky N-aryl substituent in this compound likely influences the conformational equilibrium, potentially favoring specific chair conformations that minimize steric interactions.

Historical Context in Organic Chemistry

The development of this compound must be understood within the broader historical context of piperidine chemistry and heterocyclic synthesis. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound by treating piperine with nitric acid. This early discovery established piperidine as one of the fundamental nitrogen heterocycles, setting the stage for extensive research into substituted piperidine derivatives.

The historical evolution of piperidine chemistry has been marked by continuous innovations in synthetic methodology and expanding applications. The industrial production of piperidine through hydrogenation of pyridine using molybdenum disulfide catalysts represented a significant milestone in making piperidine derivatives more accessible for research and commercial applications. This development facilitated the exploration of N-substituted piperidines, including compounds bearing aromatic substituents similar to those found in this compound.

The synthesis of complex piperidine derivatives has evolved through several distinct phases of methodological advancement. Early approaches relied primarily on classical organic transformations, including nucleophilic substitutions and cyclization reactions. The introduction of transition metal catalysis revolutionized piperidine synthesis, enabling more sophisticated transformations such as asymmetric synthesis, metal-catalyzed cyclization, and cross-coupling reactions. Recent developments have focused on multicomponent reactions and cascade processes that allow for the efficient construction of highly substituted piperidine scaffolds in single synthetic operations.

The specific substitution pattern found in this compound reflects modern synthetic capabilities in heterocyclic chemistry. The ability to introduce multiple functional groups with precise regioselectivity demonstrates the sophistication of contemporary organic synthesis. The formyl and nitro substituents on the aromatic ring require careful synthetic planning to achieve the desired substitution pattern while avoiding unwanted side reactions or rearrangements.

Historical precedents for similar compounds can be found in the extensive literature on N-arylpiperidines and their applications in medicinal chemistry. The recognition that piperidine derivatives possess significant pharmacological potential has driven intensive research into their synthesis and functionalization. The development of methods for introducing ester functionality at specific positions of the piperidine ring has been particularly important for creating compounds suitable for further derivatization and biological evaluation.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research due to its complex structure and multiple reactive sites. The compound serves as an excellent model system for studying the interplay between different functional groups within a single molecular framework. The presence of both electron-donating and electron-withdrawing substituents creates interesting electronic effects that influence reactivity patterns and provide opportunities for selective functionalization.

The research significance of this compound extends to several areas of modern organic chemistry. In synthetic methodology development, compounds like this compound serve as challenging substrates for testing new synthetic transformations and catalyst systems. The multiple functional groups present in the molecule provide numerous opportunities for selective modification, making it an ideal candidate for exploring regioselective and chemoselective synthetic methods.

Recent advances in piperidine synthesis have highlighted the importance of developing efficient routes to highly substituted derivatives. Multicomponent reactions have emerged as particularly powerful tools for constructing complex piperidine scaffolds in single synthetic operations. These approaches often involve cascade processes that combine multiple bond-forming reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions, to generate piperidine derivatives with multiple functional groups.

The compound's structure also makes it relevant to studies of heterocyclic conformational analysis and stereochemistry. The piperidine ring system provides a well-understood conformational framework, while the substitution pattern introduces additional steric and electronic considerations that influence molecular geometry. Computational studies of such compounds contribute to our understanding of structure-activity relationships and aid in the design of new derivatives with desired properties.

Research into piperidine derivatives has revealed their fundamental importance in drug design and development. The piperidine motif appears in numerous pharmaceutically active compounds, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. This widespread occurrence in medicinal chemistry has driven continued interest in developing new synthetic methods for piperidine derivatives and understanding their structure-activity relationships.

| Research Area | Significance | Key Applications |

|---|---|---|

| Synthetic Methodology | Testing ground for new reactions | Selective functionalization studies |

| Conformational Analysis | Model for substituted piperidines | Stereochemical investigations |

| Multicomponent Synthesis | Complex scaffold construction | Cascade reaction development |

| Structure-Activity Studies | Drug design applications | Pharmaceutical research |

| Catalysis Research | Substrate for catalyst testing | Asymmetric synthesis development |

The ongoing research into piperidine derivatives continues to reveal new synthetic opportunities and applications. The development of green chemistry approaches to piperidine synthesis has become increasingly important, with researchers exploring environmentally friendly synthetic routes and catalytic systems. Water-mediated cyclization reactions and recyclable catalyst systems represent promising directions for sustainable piperidine synthesis.

Contemporary research efforts have also focused on expanding the scope of piperidine functionalization reactions. The development of methods for selective carbon-hydrogen bond activation and functionalization has opened new possibilities for late-stage modification of piperidine derivatives. These approaches are particularly valuable for complex molecules like this compound, where traditional synthetic methods might require lengthy linear sequences or suffer from selectivity issues.

属性

IUPAC Name |

ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(20)21/h3-4,9-10,12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHLDTWICBVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377167 | |

| Record name | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-64-4 | |

| Record name | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization via Active Methylene Compounds and Diethanolamine Derivatives

A notable method involves the one-step cyclization of compounds containing active methylene groups with N-substituted diethanolamine derivatives in the presence of sodium hydride as a base. This approach yields 4-substituted and N-substituted ethyl 4-piperidinecarboxylates with good yields and operational simplicity, suitable for both laboratory and industrial scale synthesis.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Sodium hydride (80% content), anhydrous tetrahydrofuran (THF) | Sodium hydride is washed and suspended in THF under inert atmosphere. |

| 2 | Methyl acetoacetate in THF, dropwise addition | Formation of methyl acetoacetate sodium salt by deprotonation. |

| 3 | N-benzenesulfonyl diethanolamine derivative, reflux for ~12 h | Cyclization occurs forming the piperidine ring with substitution. |

| 4 | Workup: removal of THF, water addition, ethyl acetate extraction | Isolation of crude product. |

| 5 | Purification by silica gel chromatography | Obtaining pure N-benzenesulfonyl-4-ethanoyl-4-piperidine ethyl formate. |

This method achieves yields around 75% and produces crystalline products with defined melting points.

Substituted Piperidine Formation via Catalytic Hydrogenation of Pyridine Derivatives

Another approach involves catalytic hydrogenation of substituted pyridine derivatives to form the piperidine ring. However, this method often requires prolonged reaction times and expensive catalysts under mild conditions, which can limit its practicality.

Formyl Group Introduction and Preservation

The formyl group (aldehyde) on the aromatic ring is sensitive and requires careful handling. It can be introduced via selective formylation reactions such as the Vilsmeier-Haack reaction on the aromatic ring prior to or after piperidine ring formation, depending on the synthetic route. Protection strategies may be employed to prevent reduction or side reactions during subsequent steps.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of methyl acetoacetate sodium salt | Sodium hydride, methyl acetoacetate | Active methylene compound prepared for cyclization |

| 2 | Cyclization with N-substituted diethanolamine | N-benzenesulfonyl diethanolamine, reflux in THF | Piperidine ring formation with ethyl carboxylate |

| 3 | N-Arylation | 4-formyl-2-nitroaryl halide or equivalent | Introduction of substituted phenyl group on nitrogen |

| 4 | Purification | Chromatography, crystallization | Isolation of pure Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate |

Typical characterization of intermediates and final products includes:

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.

- Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm structure and substitution pattern.

- Infrared Spectroscopy (IR): Identification of functional groups such as carbonyl (ester and aldehyde) and nitro groups.

- Melting Point (m.p.): Purity and crystallinity assessment.

- The cyclization method using sodium hydride and diethanolamine derivatives provides a high-yield, straightforward synthesis route with fewer purification steps.

- Preservation of the formyl group requires mild reaction conditions and avoidance of strong reducing agents.

- The nitro group is generally stable under the cyclization and N-arylation conditions but must be monitored to prevent reduction.

- Alternative methods such as domino intramolecular cyclizations and multicomponent reactions have been explored for related piperidine derivatives, offering potential for stereoselective synthesis.

化学反应分析

Types of Reactions

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the formyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: Ethyl 1-(4-amino-2-nitrophenyl)piperidine-4-carboxylate.

Oxidation: Ethyl 1-(4-carboxy-2-nitrophenyl)piperidine-4-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group.

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Substitution : The compound can participate in nucleophilic substitution reactions.

These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in chemical research.

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further exploration in the field of antimicrobial agents.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | Strong inhibition observed |

| Escherichia coli | 0.5 mg/mL | Moderate inhibition |

| Bacillus cereus | 0.75 mg/mL | Effective against biofilm formation |

| Pseudomonas aeruginosa | 1.0 mg/mL | Limited activity |

These findings suggest that modifications to the piperidine core could enhance efficacy against specific pathogens.

Medicinal Applications

This compound is being explored for its therapeutic potential in drug development. Its structural features make it suitable for targeting bacterial infections and cancer cells. Ongoing research focuses on optimizing its pharmacological profiles through structure-activity relationship (SAR) studies.

Case Study Insights

-

Case Study 1: Antimicrobial Evaluation

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, one derivative demonstrated significant activity against Staphylococcus aureus with an MIC value as low as 0.25 mg/mL. -

Case Study 2: Structure-Activity Relationship (SAR)

Research indicates that substitutions at specific positions on the piperidine ring can enhance biological activity. Electron-withdrawing groups at the para position of the phenyl ring have been found to improve antimicrobial potency against several pathogens .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals. Its unique reactivity allows for the development of novel compounds with diverse applications across various industries.

作用机制

The mechanism of action of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can also participate in reactions with nucleophiles, potentially modifying biomolecules and affecting their function .

相似化合物的比较

Structural and Substituent Variations

Piperidine-4-carboxylate esters are versatile intermediates in medicinal chemistry. Key structural analogs and their substituent-driven differences are summarized below:

Physicochemical Properties

- pKa Modulation: Electron-withdrawing groups (nitro, sulfonyl) lower the pKa of the piperidine nitrogen, affecting protonation states and target binding. For instance, the morpholinopyrimidinyl derivative () has a higher molecular weight (321 g/mol) and altered solubility profiles.

生物活性

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 306.32 g/mol. The compound features a piperidine ring substituted with both formyl and nitro groups, which are crucial for its chemical reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, including reduction, oxidation, and substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Preliminary investigations suggest that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the field of antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | Strong inhibition observed |

| Escherichia coli | 0.5 mg/mL | Moderate inhibition |

| Bacillus cereus | 0.75 mg/mL | Effective against biofilm formation |

| Pseudomonas aeruginosa | 1.0 mg/mL | Limited activity |

These results indicate that this compound may serve as a scaffold for developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially disrupting vital processes such as protein synthesis and DNA replication . Additionally, the formyl group may participate in nucleophilic reactions that modify biomolecules, further contributing to its biological effects.

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity. One study reported that a compound similar to this structure demonstrated significant activity against Staphylococcus aureus with an MIC value as low as 0.25 mg/mL . This suggests that modifications to the piperidine core could enhance efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of piperidine derivatives indicated that substitutions at specific positions on the piperidine ring could enhance biological activity. For instance, introducing electron-withdrawing groups at the para position of the phenyl ring improved antimicrobial potency against several pathogens . This insight is crucial for designing more effective derivatives based on this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of piperidine-4-carboxylic acid derivatives with alcohols (e.g., ethanol) under acid catalysis (e.g., HCl), followed by nucleophilic substitution or coupling reactions. For example, intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate can be generated using alkylating agents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases (e.g., sodium carbonate) . Optimization involves solvent selection (e.g., dichloromethane for amidation ), temperature control (room temperature for coupling reactions ), and purification via trituration or silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the ethyl ester group (δ ~4.0–4.3 ppm, quartet) and aromatic protons from the nitrophenyl moiety (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., m/z 410.1931 [M+H]+ for related derivatives ). Fragmentation patterns (e.g., loss of NO₂ or CO groups) help validate the structure .

- FT-IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (ester: ~1700 cm⁻¹; aldehyde: ~2800–2720 cm⁻¹) groups are critical .

Q. How does the nitro and aldehyde functional group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. The aldehyde (-CHO) enables condensation reactions (e.g., formation of Schiff bases) for derivatization or conjugation with amines . Stability studies should assess nitro group reduction risks under acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like viral proteases or neurotransmitter receptors. For example, derivatives with piperidine scaffolds have shown inhibitory activity against neurotropic alphaviruses . Pair docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example, crystallographic data for analogous compounds (e.g., COD entry 2230670 ) reveal chair conformations in piperidine rings and intermolecular hydrogen bonding. Twinning or high thermal motion in nitro groups may require iterative refinement cycles .

Q. What experimental approaches can address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to identify side products (e.g., hydrolysis of the ester group).

- Solvent-Free Synthesis : Improve yields by adopting solvent-free conditions with PEG-400, which enhances reagent contact and reduces byproducts .

- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC or Mukaiyama’s reagent) for amidation steps .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Replace the nitro group with electron-donating groups (e.g., -OCH₃) to alter electronic properties.

- Bioisosteric Replacement : Substitute the aldehyde with a ketone or carboxylic acid to assess solubility changes.

- Pharmacological Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ determination) using derivatives synthesized via routes in .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards ).

- Ventilation : Perform reactions in fume hoods to avoid inhalation (H335 ).

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。